Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes various functional groups such as cyano, carbamoyl, and sulfanyl groups
Preparation Methods
The synthesis of BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Scientific Research Applications
BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2-Benzyl-4-chlorophenol: Known for its antimicrobial properties.
Benzyl 4-chlorophenyl ketone: Used in various chemical syntheses
This compound’s uniqueness lies in its potential for diverse applications and its ability to undergo various chemical transformations, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C31H28ClN3O3S |
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Molecular Weight |
558.1 g/mol |
IUPAC Name |
benzyl 4-(4-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C31H28ClN3O3S/c1-19-9-14-26(20(2)15-19)35-27(36)18-39-30-25(16-33)29(23-10-12-24(32)13-11-23)28(21(3)34-30)31(37)38-17-22-7-5-4-6-8-22/h4-15,29,34H,17-18H2,1-3H3,(H,35,36) |
InChI Key |
WCABAIKPWCMQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N)C |
Origin of Product |
United States |
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